Bayogenin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

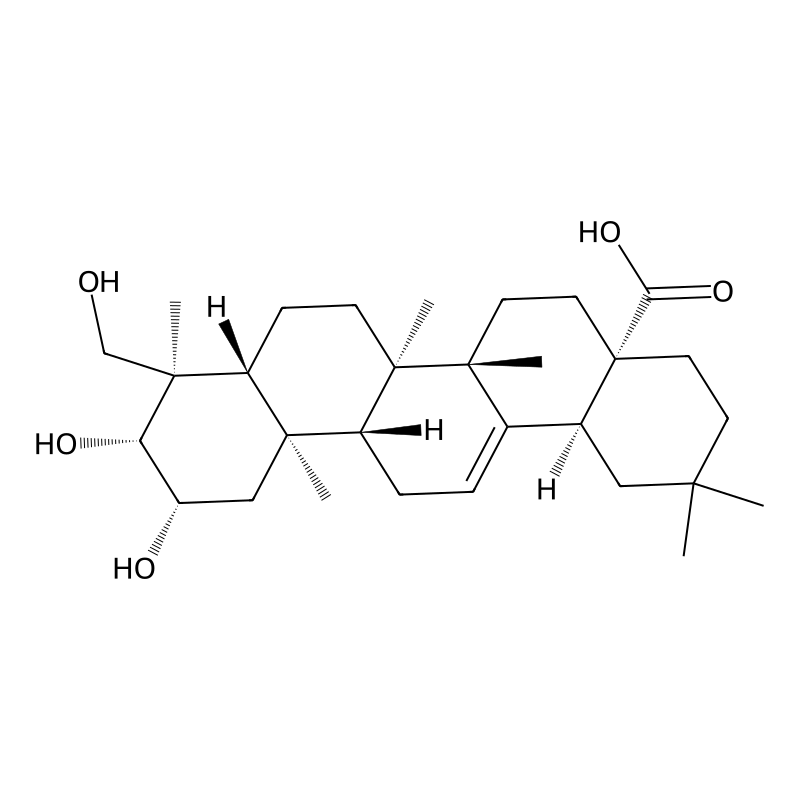

Bayogenin is a pentacyclic triterpenoid sapogenin, specifically an oleanane-type aglycone. It serves as the core structural framework for numerous naturally occurring saponins found in various plants, such as those in the Medicago species. Its defining feature is a specific tri-hydroxylation pattern (2β, 3β, 23-trihydroxy) on the oleanane skeleton, which distinguishes it from other common sapogenins like hederagenin and oleanolic acid. This distinct stereochemistry and functional group arrangement are critical determinants of its biological activity, formulation properties, and suitability as a precursor for semi-synthetic derivatives, making it a non-interchangeable choice in research and development.

References

- [1] Gauthier, C., et al. Synthesis and structure-activity relationships of C-28 ester and C-3 glycoside derivatives of bayogenin and hederagenin as cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 19(15), 4239-4242 (2009).

- [2] PubChem Compound Summary for CID 12305221, Bayogenin. National Center for Biotechnology Information.

- [7] Pecetti, L., et al. Hemolytic activity and saponin content in lucerne (Medicago sativa complex) genotypes. Plant Genetic Resources, 14(3), 216-222 (2016).

Substituting Bayogenin with structurally similar sapogenins like hederagenin or oleanolic acid is a critical process error. These compounds differ in the number and stereospecific placement of hydroxyl groups on the A-ring of the triterpenoid core. This seemingly minor structural variance leads to significant, predictable differences in key performance metrics, including cytotoxicity, hemolytic activity, and anti-inflammatory potential. Consequently, using a close analog as a direct substitute can compromise formulation biocompatibility, alter biological efficacy, and eliminate pathways for specific chemical modifications, leading to failed experiments and developmental dead ends. The unique 2β-hydroxyl group of Bayogenin, in particular, is a key determinant of its distinct bioactivity profile.

References

- [1] Gauthier, C., et al. Haemolytic activities, cytotoxicity and membrane permeabilizing properties of C-28-ester-triterpenic saponins, derivatives of bayogenin and hederagenin. Journal of Natural Products, 74(1), 58-64 (2011).

- [2] Vo, N. N. Q., Fukushima, E. O., & Muranaka, T. Structure and hemolytic activity relationships of triterpenoid saponins and sapogenins. Journal of Natural Medicines, 71(1), 1-15 (2017).

Reduced Hemolytic Activity: A Key Differentiator for Formulation Safety

Structure-activity relationship studies demonstrate that the specific hydroxylation pattern of the sapogenin core is a primary driver of hemolytic activity. A direct comparison of saponins derived from bayogenin and its close structural analog, hederagenin, showed that bayogenin-based saponins consistently exhibited lower hemolytic activity. For example, a C-28 ester derivative of a bayogenin saponin was approximately 2.5-fold less hemolytic than the equivalent hederagenin derivative. This is further supported by broader studies indicating that hydroxyl groups at the C-23 position, present in Bayogenin, are associated with reduced hemolytic activity.

| Evidence Dimension | Hemolytic Activity (HC50, µM) - Concentration causing 50% hemolysis |

| Target Compound Data | Bayogenin-derived saponin (Compound 3b): 10.1 µM |

| Comparator Or Baseline | Hederagenin-derived saponin (Compound 3a): 4.1 µM |

| Quantified Difference | ~2.5x lower hemolytic activity for the Bayogenin derivative |

| Conditions | Assay using human red blood cells, comparing C-28 ester saponin derivatives. |

For applications requiring systemic administration or direct contact with blood, such as vaccine adjuvants or intravenous drug formulations, lower hemolytic activity is a critical advantage for safety and regulatory approval.

Enhanced Cytotoxicity in Derivatives: The Critical Role of the 2β-Hydroxyl Group

The 2β-hydroxyl group unique to Bayogenin is essential for achieving high cytotoxicity in certain semi-synthetic derivatives. In a direct comparison, a C-28 ester derivative of Bayogenin (Compound 1b) was 20-fold more cytotoxic against the DLD-1 human colon cancer cell line than its corresponding hederagenin analog (Compound 1a), which lacks the 2β-hydroxyl group. The hederagenin derivative showed negligible activity, demonstrating that Bayogenin is a superior precursor for this specific class of cytotoxic agents.

| Evidence Dimension | Cytotoxicity (IC50, µM) against DLD-1 cells |

| Target Compound Data | Bayogenin Derivative (1b): 0.8 µM |

| Comparator Or Baseline | Hederagenin Derivative (1a): >16 µM |

| Quantified Difference | >20-fold higher potency |

| Conditions | In vitro assay on human colon adenocarcinoma cells (DLD-1). |

For researchers synthesizing novel anti-cancer compounds, selecting Bayogenin over hederagenin as the starting material is a critical decision that directly enables the synthesis of molecules with high therapeutic potency.

Precursor Suitability: Unique Hydroxylation Pattern Enables Specific Synthetic Routes

Bayogenin's 2β, 3β, 23-trihydroxyoleanane structure provides three distinct hydroxyl groups on its A-ring, offering unique opportunities for regioselective derivatization that are not possible with simpler analogs. Oleanolic acid has only one hydroxyl group at C-3, and hederagenin has hydroxyls at C-3 and C-23. Bayogenin's additional 2β-hydroxyl group serves as a unique synthetic handle, allowing for the creation of complex derivatives with specific stereochemistry and functionality that cannot be accessed from the other common sapogenins. This makes it an essential, non-substitutable precursor for specific, advanced synthetic targets.

| Evidence Dimension | Number of A-Ring Hydroxyl Groups (Synthetic Handles) |

| Target Compound Data | Bayogenin: 3 (at C-2, C-3, C-23) |

| Comparator Or Baseline | Hederagenin: 2 (at C-3, C-23); Oleanolic Acid: 1 (at C-3) |

| Quantified Difference | Bayogenin possesses an additional, synthetically valuable 2β-hydroxyl group. |

| Conditions | Structural analysis of oleanane-type sapogenins. |

For chemists designing complex molecules or libraries, Bayogenin provides unique synthetic possibilities, enabling the development of novel compounds that are impossible to create from more common, less functionalized precursors.

Precursor for High-Potency Cytotoxic Agents

Bayogenin is the required starting material for synthesizing specific classes of cytotoxic compounds where the 2β-hydroxyl group is essential for high activity. Its use over hederagenin can increase the potency of the final derivative by over 20-fold, making it indispensable for oncology research programs focused on this scaffold.

Development of Formulations with Improved Biocompatibility

In the development of saponin-based adjuvants, surfactants, or drug delivery systems, using Bayogenin-derived saponins can significantly reduce the risk of hemolysis compared to analogs like hederagenin. This makes it the preferred aglycone for applications requiring intravenous administration or contact with red blood cells.

Medicinal Chemistry Programs Requiring Regioselective Modification

The unique tri-hydroxylated A-ring of Bayogenin provides synthetic chemists with options for selective functionalization not available with other oleanane sapogenins. It is the correct choice for projects aiming to build complex molecular architectures that rely on the specific stereochemistry offered by the 2β, 3β, and 23 hydroxyl groups.

References

- [1] Gauthier, C., et al. Synthesis and structure-activity relationships of C-28 ester and C-3 glycoside derivatives of bayogenin and hederagenin as cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 19(15), 4239-4242 (2009).

- [2] Gauthier, C., et al. Haemolytic activities, cytotoxicity and membrane permeabilizing properties of C-28-ester-triterpenic saponins, derivatives of bayogenin and hederagenin. Journal of Natural Products, 74(1), 58-64 (2011).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Use Classification

Dates

Explore Compound Types